Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

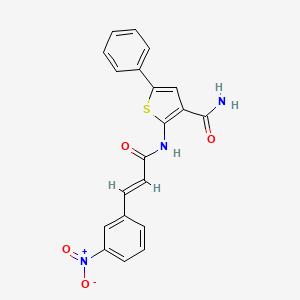

Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate, also known as BMK or benzyl methyl ketone, is an important precursor in the synthesis of various pharmaceuticals and illicit drugs. It is a colorless liquid with a strong odor and is commonly used in the production of amphetamines, such as MDMA, and other psychoactive substances.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Several studies have focused on the synthesis of benzofuran derivatives and their biological activities. For example, a study on the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via one-pot reaction demonstrates the versatility of benzofuran scaffolds in medicinal chemistry (Gao et al., 2011). This approach underlines the potential for similar methodologies to be applied in the research of Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate for developing novel therapeutic agents.

Material Science and Polymer Research

In material science and polymer research, the manipulation of benzofulvene derivatives, which exhibit spontaneous thermoreversible polymerization, indicates the significance of benzofuran compounds in creating new materials with unique properties such as thermoreversibility and high solubility in common organic solvents (Cappelli et al., 2007). This suggests the exploration of this compound could extend into materials science, offering new avenues for the development of advanced materials.

Green Chemistry and Sustainable Synthesis

The use of benzofuran derivatives in green chemistry is exemplified by studies on the Diels–Alder and dehydrative aromatization reactions for the production of biobased terephthalic acid precursors (Pacheco et al., 2015). Such methodologies highlight the role of benzofuran derivatives in sustainable synthesis, potentially guiding research on this compound towards eco-friendly chemical processes and materials.

Advanced Organic Synthesis Techniques

Advanced synthesis techniques involving benzofuran compounds, such as phosphine-catalyzed annulations to produce highly functionalized tetrahydropyridines (Zhu et al., 2003), illustrate the complexity and adaptability of benzofuran chemistry. These methods could be applicable in the synthesis and functionalization of this compound, offering new routes to diverse and complex molecular architectures.

Propriétés

IUPAC Name |

ethyl 2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-23-20(22)19-13(2)25-18-10-9-15(11-16(18)19)24-12-17(21)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECHRNUZPXSIHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2917817.png)

![3-Methyl-3-[2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]butan-1-ol](/img/structure/B2917821.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2917825.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2917829.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2917830.png)

![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)